molecular formula C15H13ClFN3O2S2 B2867906 3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797679-34-5

3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2867906
CAS No.: 1797679-34-5
M. Wt: 385.86
InChI Key: AYLGIUPKWJWATD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” are not specified in the search results .

Scientific Research Applications

Antidiabetic and Antimicrobial Agents

  • Antidiabetic Activity : A study explored the synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. The compounds showed significant hypoglycemic effects, highlighting their potential as leads for future drug discovery in diabetes treatment (Faidallah et al., 2016).

  • Antimicrobial Activity : Research into sulfonamide derivatives, including those related to the specified compound, demonstrated antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Abbas et al., 2017).

Anticancer and Anti-inflammatory Properties

  • Anticancer Potential : Several studies have synthesized and evaluated sulfonamide derivatives for their cytotoxic activities against cancer cell lines. These compounds, including variations of the specified chemical structure, showed promising results in inhibiting cancer cell growth, indicating their potential as anticancer drug candidates (Gul et al., 2018).

  • Anti-inflammatory Activity : Compounds with a similar structure to the specified chemical have been evaluated for their cyclooxygenase-2 (COX-2) inhibiting properties, suggesting their use as anti-inflammatory agents. These findings support the potential for developing new therapeutic agents for inflammation-related disorders (Pal et al., 2003).

Sensing and Detection Applications

  • Metal Ion Sensing : Derivatives of the specified compound have been utilized as fluorometric sensors for metal ions, such as mercury (Hg2+), demonstrating the potential for environmental monitoring and detection of hazardous substances (Bozkurt & Gul, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is not specified in the search results .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is not available in the search results .

Future Directions

The future directions of research and development involving “3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” are not specified in the search results .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2S2/c16-12-10-11(3-4-13(12)17)24(21,22)18-6-8-20-7-5-14(19-20)15-2-1-9-23-15/h1-5,7,9-10,18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLGIUPKWJWATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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